2-Bromodibenzo[b,d]furan-4-carbonitrile
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Overview
Description
2-Bromodibenzo[b,d]furan-4-carbonitrile is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a bromine atom at the second position and a carbonitrile group at the fourth position of the dibenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as zirconium chloride in N,N-dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then treated with a suitable nitrile source to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of 2-Bromodibenzo[b,d]furan-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromodibenzo[b,d]furan-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while coupling reactions can produce complex polycyclic compounds.
Scientific Research Applications
2-Bromodibenzo[b,d]furan-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-Bromodibenzo[b,d]furan-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromodibenzofuran: Similar in structure but lacks the carbonitrile group.
2,8-Dibromodibenzofuran: Contains two bromine atoms but no carbonitrile group.
Dibenzofuran: The parent compound without any substituents.
Uniqueness
2-Bromodibenzo[b,d]furan-4-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
186821-87-4 |
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Molecular Formula |
C13H6BrNO |
Molecular Weight |
272.10 g/mol |
IUPAC Name |
2-bromodibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C13H6BrNO/c14-9-5-8(7-15)13-11(6-9)10-3-1-2-4-12(10)16-13/h1-6H |
InChI Key |
GMZSTOQXPYGPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC(=C3O2)C#N)Br |
Origin of Product |
United States |
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